Cas no 672931-29-2 (BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER)
BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER
- ethyl 2-(2-fluoro-5-hydroxyphenyl)acetate
- Ethyl 2-fluoro-5-hydroxybenzeneacetate
- Ethyl 2-fluoro-5-hydroxyphenylacetate
- DTXSID601296674
- 672931-29-2
- SCHEMBL13791057
- ethyl2-(2-fluoro-5-hydroxyphenyl)acetate
- benzeneacetic acid,2-fluoro-5-hydroxy-,ethyl ester
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- Inchi: 1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5,12H,2,6H2,1H3
- InChI Key: JVFVOPIGUOHOAP-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1CC(=O)OCC)O
Computed Properties
- Exact Mass: 198.06922237g/mol
- Monoisotopic Mass: 198.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.5Ų
BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002922-250mg |
Ethyl 2-fluoro-5-hydroxyphenylacetate |
672931-29-2 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A014002922-500mg |
Ethyl 2-fluoro-5-hydroxyphenylacetate |
672931-29-2 | 97% | 500mg |
$839.45 | 2023-09-01 | |
| Alichem | A014002922-1g |
Ethyl 2-fluoro-5-hydroxyphenylacetate |
672931-29-2 | 97% | 1g |
$1460.20 | 2023-09-01 |
BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER
BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER (CAS No. 672931-29-2): A Comprehensive Overview
BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER (CAS No. 672931-29-2) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as ethyl 3-(2-fluoro-5-hydroxyphenyl)propanoate, is characterized by its unique structural features, which include a fluorine atom and a hydroxyl group on the benzene ring, as well as an ethyl ester group. These functionalities contribute to its diverse chemical properties and potential biological activities.
The structure of BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER is of particular interest due to its potential for modulating various biological processes. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, while the hydroxyl group can participate in hydrogen bonding and other intermolecular interactions. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, making this compound a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the pharmacological potential of BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER. For instance, research published in the *Journal of Medicinal Chemistry* has shown that compounds with similar structural motifs exhibit potent anti-inflammatory and analgesic properties. These findings suggest that BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER could be a promising lead compound for the development of new therapeutic agents.
In addition to its potential therapeutic applications, BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER is also used as a building block in the synthesis of other important organic molecules. Its reactivity and functional group diversity make it a valuable starting material for various synthetic transformations. For example, it can be used in Suzuki coupling reactions to introduce aryl groups, or in Grignard reactions to form new carbon-carbon bonds.
The synthesis of BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 2-fluoro-5-hydroxybenzaldehyde with ethyl acetoacetate followed by reduction and esterification steps. This method has been reported to produce high yields of the desired product with good purity. Alternative synthetic pathways have also been explored to enhance efficiency and reduce environmental impact.
From a spectroscopic perspective, BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER exhibits characteristic absorption bands in infrared (IR) spectroscopy due to the presence of the carbonyl group (C=O), hydroxyl group (O-H), and aromatic ring. Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for characterizing this compound, providing detailed information about its molecular structure and functional groups.
In terms of safety and handling, it is important to note that while BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.
The market demand for BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER is driven by its wide range of applications in pharmaceutical research and organic synthesis. As new therapeutic targets are identified and more complex molecules are synthesized, the demand for versatile intermediates like this compound is expected to grow. Companies involved in drug discovery and development are increasingly recognizing the value of compounds with unique structural features like those found in BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER.
Future research on BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER is likely to focus on optimizing its synthesis methods to improve yield and reduce costs. Additionally, efforts will be made to explore its biological activities further and identify new applications in medicine and materials science. The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and pharmacologists.
In conclusion, BENZENEACETIC ACID, 2-FLUORO-5-HYDROXY-, ETHYL ESTER (CAS No. 672931-29-2) is a multifaceted compound with significant potential in various scientific fields. Its unique structure and diverse chemical properties make it an attractive candidate for further study and development. As research continues to advance our understanding of this compound, it is poised to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
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